2,4-Dihydroxy-5-isopropylbenzaldehyde
Description
2,4-Dihydroxy-5-isopropylbenzaldehyde is a phenolic aldehyde characterized by hydroxyl groups at the 2- and 4-positions and an isopropyl substituent at the 5-position of the benzene ring. This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing benzimidazole and thiadiazole derivatives, particularly those targeting Hsp90 (heat shock protein 90), a promising therapeutic target in cancer treatment .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
2,4-dihydroxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6(2)8-3-7(5-11)9(12)4-10(8)13/h3-6,12-13H,1-2H3 |
InChI Key |
BYGBGNAPGTYELT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)C=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Methods:
The synthesis of 2,4-dihydroxy-5-isopropylbenzaldehyde can be achieved through various methods, including:
- From 4-Isopropylresorcinol: A common synthetic route involves the oxidation of 4-isopropylresorcinol, which effectively introduces the aldehyde group while maintaining the dihydroxy structure .
- Regioselective Alkylation: Recent advancements have shown that regioselective alkylation can yield high-purity products with isolated yields greater than 70%, surpassing older methods that often resulted in lower yields .
Reactivity:
The presence of hydroxyl groups enhances the compound's reactivity, allowing it to act as a precursor for various derivatives. For instance, it can undergo condensation reactions to form more complex structures such as imidazolidines and other heterocycles .
Biological Activities
Antimicrobial Properties:
Research has indicated that derivatives of this compound exhibit antimicrobial activities. In vitro studies show potential effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .
Tyrosinase Inhibition:
Studies have highlighted its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors like this compound could be relevant in cosmetic formulations aimed at skin lightening or treating hyperpigmentation .
Material Science Applications
Polymer Chemistry:
The compound can be utilized in the synthesis of polymeric materials due to its ability to participate in cross-linking reactions. This property is particularly useful in creating thermosetting resins and coatings with enhanced durability and chemical resistance .
Dyes and Pigments:
Given its chromophoric properties, this compound can be employed in dye chemistry. Its derivatives can serve as colorants in textiles and plastics, providing vibrant hues while also imparting some degree of UV protection due to the presence of hydroxyl groups .
Case Studies and Research Findings
Chemical Reactions Analysis
Aldol Addition and Fragmentation Reactions
The compound participates in base-mediated aldol addition-fragmentation cascades. In aqueous LiOH or NEt₃/THF systems, aromatic aldehydes like 4-isopropylbenzaldehyde undergo aldol addition with dihydroxyfumaric acid (DHF), followed by decarboxylation or deoxalative fragmentation. Key pathways include:
-
Hydroxide-mediated deoxalation : Forms 3-aryl-2,3-dihydroxypropanoates (e.g., methyl esters in up to 64% yield) via nucleophilic attack on the carbonyl .
-
NEt₃-mediated decarboxylation : Generates 1-aryl-2,3-dihydroxypropanones (up to 72% yield) through tautomerization and isomerization .
Substituent effects are critical:
-
Electron-withdrawing groups (e.g., nitro) enhance reactivity in aldol additions but favor reduction to alcohols with NEt₃ .
-
Steric hindrance from the 5-isopropyl group reduces reaction rates compared to unsubstituted or meta-substituted analogs .
Condensation Reactions
The aldehyde group undergoes condensation with ketones or active methylene compounds:
-
Chalcone synthesis : Reacts with 2,4-dihydroxyacetophenones in SOCl₂/EtOH to form 2,4-dihydroxychalcones. Key spectral data for products include :
Reactivity with Amines
The aldehyde reacts differentially with amino groups depending on pH and medium:
| Reactivity Comparison of 4-Isopropylbenzaldehyde (B1) with Other Aromatic Aldehydes |
|-------------------------------|-------------------|-------------------|
| Parameter | B1 (5-isopropyl) | A1 (benzaldehyde) |
| k₁ (L·mol⁻¹·min⁻¹) | 0.194 | 0.499 |
| 24h Gly-pNA depletion (%) | 3.8 | 8.8 |
| 6h Butyl amine depletion (%) | 81.0 | 95.4 |
Key trends:
-
Lower nucleophilic reactivity in aqueous media (pH 7.5–8.1) due to stabilization of nonreactive resonance structures by the 5-isopropyl group .
-
Moderate reactivity in water-poor conditions : ~81% depletion with butyl amine, attributed to reduced steric shielding in aprotic environments .
Electrophilic and Tyrosinase Inhibition Activity
While not directly studied for 2,4-dihydroxy-5-isopropylbenzaldehyde, structurally related dihydroxybenzaldehydes exhibit bioactivity:
-
Tyrosinase inhibition : Analogous compounds like 2-(3,4-dihydroxybenzylidene)malononitrile show IC₅₀ values of 145.7–186.3 µM .
-
Electrophilicity : The aldehyde’s electron-deficient carbonyl interacts with nucleophilic residues in enzymes, though the 5-isopropyl group may attenuate binding .
Comparative Substituent Effects
The 5-isopropyl group distinctively modulates reactivity compared to other substituents:
| Substituent Effects on Aldehyde Reactivity |
|-----------------------|------------------------|
| Substituent | Reactivity Trend |
| 4-Nitro | Highest (k₁ = 76.1) |
| 2-Methyl | Moderate (k₁ = 0.399)|
| 5-Isopropyl | Low (k₁ = 0.194) |
| 4-Hydroxy | Lowest (k₁ = 0.004) |
Mechanistic drivers:
Comparison with Similar Compounds
Structural Analog: 5-Isopropyl-2,4-dimethoxybenzaldehyde
Key Differences :
- Substituents : Replaces hydroxyl groups with methoxy (-OCH₃) at the 2- and 4-positions.
- Reactivity : Methoxy groups are electron-donating, reducing acidity (pKa ~10–12 for methoxy vs. ~8–10 for hydroxyl) and limiting hydrogen-bonding capacity. This decreases interactions with polar biological targets but improves stability under oxidative conditions .
- Applications : High-yield synthesis (96% yield) makes it useful in industrial processes, whereas 2,4-dihydroxy-5-isopropylbenzaldehyde is prioritized in drug discovery due to its bioactive hydroxyl groups .
Table 1: Structural and Functional Comparison
4-Hydroxybenzaldehyde
Key Differences :
- Structure : Contains a single hydroxyl group at the 4-position.
- Biological Activity: Exhibits antimicrobial and anti-inflammatory properties but lacks the dual hydroxyl-isopropyl motif critical for Hsp90 binding . For example, 4-hydroxybenzaldehyde derivatives show moderate inhibition of cyclooxygenase-2 (IC₅₀ ~50 µM), whereas this compound derivatives demonstrate nanomolar affinity for Hsp90 .
- Solubility : Lower water solubility compared to the dihydroxy analog due to reduced hydrogen-bonding capacity.
4-Dimethylaminobenzaldehyde
Key Differences :
- Substituent: Features a dimethylamino (-N(CH₃)₂) group at the 4-position.
- Electronic Effects: The strong electron-donating dimethylamino group activates the aldehyde for nucleophilic additions (e.g., in Schiff base formation), whereas the hydroxyl groups in this compound favor tautomerization and metal chelation .
- Safety Profile : Classified as hazardous under GHS standards (acute toxicity, skin irritation), contrasting with the dihydroxy analog, which lacks detailed PBT/vPvB assessments but is prioritized in controlled pharmaceutical synthesis .
2,4-Diisopropyl-5-methylphenol
Key Differences :
- Functional Group: A phenol lacking the aldehyde moiety.
- Steric Effects : The 2,4-diisopropyl and 5-methyl substituents create significant steric hindrance, limiting its utility in condensation reactions (e.g., imine formation) compared to this compound .
- Applications : Primarily used as an antioxidant or stabilizer in polymers, unlike the aldehyde derivative’s role in drug discovery .
Research Findings and Implications
- Hsp90 Inhibition : Derivatives of this compound exhibit superior binding to Hsp90 (Kd ~10⁻⁹ M) compared to methoxy or single-hydroxyl analogs, attributed to synergistic hydrogen bonding from the dihydroxy groups .
- Synthetic Versatility: The aldehyde group enables facile imine formation, critical for constructing heterocyclic scaffolds like benzimidazoles, which are less accessible with phenol or methoxy analogs .
Preparation Methods
Direct Formylation of 4-Isopropylresorcinol
A primary approach to synthesize 2,4-dihydroxy-5-isopropylbenzaldehyde is via direct formylation of 4-isopropylresorcinol. This method is an adaptation of classical phenol formylation techniques, optimized for regioselectivity and yield.
- Starting Material: 4-Isopropylresorcinol (5-isopropyl-1,3-dihydroxybenzene)
- Reagents: Vilsmeier reagent generated from POCl3 and DMF or oxalyl chloride and DMF
- Solvent: Acetonitrile or DMF
- Temperature Control: Critical to maintain low temperature (-10°C to 25°C) during addition to prevent side reactions
- Intermediate: Formation of isolable formamidinium salts (phosphorodichloridate or chloride salts)
- Work-up: Hydrolysis of intermediate salt at ~50°C with water yields the aldehyde
- Yield: 70-75% overall yield reported
- Purification: Precipitation directly from aqueous solution; silica gel plug filtration for crude intermediates
- Monitoring: Reaction progress monitored by NMR (D2O addition to DMSO-d6 samples) and HPLC
This method emphasizes mild conditions, effective isolation of intermediates, and good yield with minimized side reactions due to temperature control.
Multi-Step Synthesis via Methylation, Reduction, Oxidation, and Demethylation
An alternative, more elaborate synthetic route involves starting from 3,5-dihydroxy-4-isopropylbenzoic acid and proceeding through sequential chemical transformations:
Step 1: Methylation
- React 3,5-dihydroxy-4-isopropylbenzoic acid with methyl iodide in the presence of anhydrous potassium carbonate in DMF at room temperature.
- Controlled dropwise addition under ice-salt bath cooling.
- Yield: 90-95%, purity 95-99%.
Step 2: Reduction and Oxidation
- Reduction of the ester intermediate to the corresponding alcohol.
- Oxidation to the aldehyde functionality using appropriate oxidants (e.g., CrO3 or pyridinium chlorochromate).
Step 3: Demethylation
- Removal of methyl protective groups to regenerate hydroxy groups at desired positions.
Overall Outcome: The method yields this compound with high purity and allows fine control over substitution patterns.
This multi-step approach, while more complex, is beneficial for obtaining high-purity material and is suitable when starting from benzoic acid derivatives.
Wittig-Horner Condensation Route via Protected Intermediates
A synthetic strategy reported involves protection of hydroxyl groups, bromination, isopropylation, and subsequent Wittig-Horner condensation to construct the aldehyde moiety:
-
- Hydroxyl protection (e.g., methylation)
- Bromination of aromatic ring
- Isopropylation via alkylation
- Wittig-Horner condensation to introduce aldehyde functionality
- Deprotection to regenerate hydroxy groups
-
- Use of cheap, readily available raw materials
- Mild reaction conditions avoiding harsh reductive agents or corrosive acids
- Reduced environmental impact due to less toxic byproducts
Environmental Note: The method avoids generation of sulfur oxychloride or acid sulfur-containing tail gases, reducing pollution.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Formylation (Vilsmeier) | 4-Isopropylresorcinol | POCl3/DMF or Oxalyl chloride/DMF, Acetonitrile; low temp (-10 to 25°C) | 70-75 | Isolable intermediate salts, NMR monitoring |
| Multi-step Methylation-Reduction-Oxidation-Demethylation | 3,5-Dihydroxy-4-isopropylbenzoic acid | Methyl iodide/K2CO3 in DMF; NaBH4 reduction; CrO3 oxidation | 90-95 (methylation step) | High purity, multi-step, controlled process |
| Wittig-Horner Condensation Route | Protected hydroxybenzene derivatives | Bromination, isopropylation, Wittig-Horner condensation, deprotection | Not specified | Mild conditions, environmentally friendly |
Detailed Research Findings
- Temperature Control: Maintaining reaction temperature below ambient during formylation prevents side reactions and improves selectivity.
- Intermediates: Isolation of formamidinium salts provides a convenient purification step and enhances yield reproducibility.
- Methylation Efficiency: Use of anhydrous potassium carbonate and controlled methyl iodide addition in DMF gives high yield and purity in methylation step, critical for downstream processing.
- Environmental Considerations: Advanced synthetic routes avoid hazardous reagents and byproducts, aligning with green chemistry principles.
- Analytical Monitoring: NMR and HPLC are essential for tracking reaction progress and purity, especially in multi-step syntheses.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-dihydroxy-5-isopropylbenzaldehyde, and how can reaction conditions be optimized for higher yields?
- Answer : A typical approach involves modifying the Reimer-Tiemann reaction, where phenol derivatives react with chloroform in alkaline conditions to introduce aldehyde groups. For this compound, starting with a substituted phenol (e.g., 5-isopropylresorcinol) could allow regioselective formylation. Optimization includes controlling temperature (40–60°C), NaOH concentration (10–20%), and reaction time (4–6 hours). Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
- Validation : Monitor intermediates using TLC and confirm purity via melting point analysis or HPLC (C18 column, UV detection at 280 nm) .
Q. Which analytical techniques are most suitable for characterizing this compound, and how should samples be prepared?
- Answer : Use a combination of:
- HPLC-MS : Reverse-phase C18 column with acetonitrile/water (+0.1% formic acid) gradient. Electrospray ionization (ESI) in negative mode for phenolic hydroxyl detection.
- NMR : and NMR in deuterated DMSO to resolve hydroxyl and aldehyde protons.
- FT-IR : Confirm functional groups (e.g., O-H stretch ~3200 cm, C=O stretch ~1680 cm).
Q. How can researchers ensure the stability of this compound during storage and handling?
- Answer : Store in amber vials under inert gas (N) at –20°C to prevent oxidation. Use antioxidant stabilizers (e.g., BHT at 0.01% w/v) in solution phases. Monitor degradation via periodic HPLC analysis .
Advanced Research Questions
Q. How can isotopic labeling be applied to trace the environmental fate or metabolic pathways of this compound?
- Answer : Synthesize deuterated analogs (e.g., -labeled isopropyl or aldehyde groups) using deuterated reagents (e.g., DO in hydrolysis steps). Use LC-MS/MS with multiple reaction monitoring (MRM) to track labeled compounds in environmental or biological matrices. Internal standards like BP1-D5 or BPA-D4 can improve quantification accuracy .
Q. What strategies resolve discrepancies in bioactivity data for this compound across different studies?
- Answer :
- Purity Verification : Ensure >95% purity via orthogonal methods (HPLC, DSC for crystallinity).
- Assay Conditions : Standardize cell culture media (e.g., pH, serum content) to avoid confounding interactions.
- Metabolite Screening : Use β-glucuronidase/arylsulfatase hydrolysis to differentiate parent compound effects from metabolites .
Q. How does the isopropyl substituent influence the compound’s reactivity in heterocyclic synthesis compared to other benzaldehyde derivatives?
- Answer : The bulky isopropyl group sterically hinders electrophilic substitution at the 5-position, directing reactions (e.g., cyclocondensation with amines or hydrazines) to the 2- and 4-hydroxy sites. Compare kinetics with analogs (e.g., 4-hydroxybenzaldehyde) using DFT calculations to map electronic effects .
Q. What advanced computational methods predict the adsorption behavior of this compound on indoor surfaces or environmental matrices?
- Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to model interactions with silica or cellulose surfaces. Validate with microspectroscopic techniques (ATR-FTIR, ToF-SIMS) on experimentally exposed surfaces .
Methodological Notes
- Spectral Data Interpretation : Cross-reference NMR shifts (e.g., aldehyde proton at δ 9.8–10.2 ppm) with databases like Reaxys to confirm structural assignments .
- Environmental Sampling : Use polystyrene divinylbenzene SPE columns for extracting the compound from aqueous samples, followed by elution with methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
